
3,3-diphenylprop-2-en-1-ol
Overview
Description
3,3-Diphenylprop-2-en-1-ol is an organic compound with the molecular formula C15H14O. It is a colorless liquid with a unique aromatic odor. This compound is characterized by the presence of two phenyl groups attached to a propen-1-ol backbone. It is also known by its IUPAC name, 1,3-diphenyl-2-propen-1-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Diphenylprop-2-en-1-ol can be synthesized through various methods. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by reduction of the resulting chalcone . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate chalcone, which is then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction step .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3-diphenylprop-2-en-1-one.
Reduction: Further reduction can yield 3,3-diphenylpropan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: 3,3-Diphenylprop-2-en-1-one
Reduction: 3,3-Diphenylpropan-1-ol
Substitution: Various halides or other substituted derivatives
Scientific Research Applications
3,3-Diphenylprop-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-diphenylprop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3,3-Diphenylprop-2-en-1-ol can be compared with other similar compounds, such as:
Chalcones: Structurally related compounds with similar biological activities.
3,3-Diphenylpropan-1-ol: A reduced form of this compound with different chemical properties.
3,3-Diphenylprop-2-en-1-one: An oxidized form with distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry .
Biological Activity
3,3-Diphenylprop-2-en-1-ol, also known as 1,3-diphenylpropan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features an α,β-unsaturated alcohol structure. This structural characteristic is crucial for its biological activity, particularly in interactions with biological targets.
Biological Activities
Antioxidant Activity : Research has shown that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various cellular models. This activity is often attributed to the presence of the phenolic groups in its structure.
Anticancer Properties : Several studies have highlighted the compound's potential in cancer therapy. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that derivatives of this compound showed efficacy against liver cancer cells by significantly reducing DNA damage and promoting cell death pathways .
Anti-inflammatory Effects : this compound has also been implicated in anti-inflammatory responses. It modulates inflammatory markers and cytokine production in vitro and in vivo, suggesting potential therapeutic applications for inflammatory diseases.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Radical Coupling Reactions : Recent advancements have allowed for the synthesis of this compound via radical coupling reactions under metal-free conditions. This method is advantageous due to its simplicity and efficiency .
- Palladium-Catalyzed Reactions : Another effective method involves palladium-catalyzed coupling of substituted allylic alcohols with aryl halides, yielding high stereoselectivity .
Case Study 1: Hepatoprotective Effects
A study investigated the hepatoprotective effects of this compound derivatives on mice subjected to a high-fat diet. The results indicated a significant reduction in liver triglycerides and inflammatory markers after treatment with these compounds. The hepatic expression of genes related to inflammation and fibrosis was also notably decreased .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results showed that certain derivatives exhibited over 50% inhibition at concentrations as low as 125 µg/mL against Candida albicans and Cryptococcus neoformans .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3,3-diphenylprop-2-en-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZJHCQPPWSRFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441414 | |
Record name | 3,3-diphenyl-2-propene-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4801-14-3 | |
Record name | 3,3-diphenyl-2-propene-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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